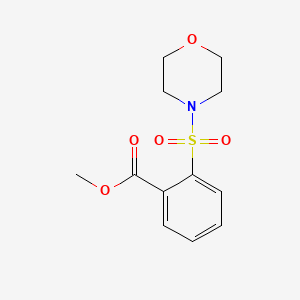![molecular formula C6H6N2S B1607133 6-Methylimidazo[2,1-b]thiazol CAS No. 3835-41-4](/img/structure/B1607133.png)
6-Methylimidazo[2,1-b]thiazol
Übersicht
Beschreibung
6-Methylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring
Wissenschaftliche Forschungsanwendungen
6-Methylimidazo[2,1-b]thiazole has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
6-Methylimidazo[2,1-b]thiazole has been found to have significant activity against Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the Pantothenate synthetase of Mtb . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the energy metabolism of Mtb. The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 6-Methylimidazo[2,1-b]thiazole is the Coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of Coenzyme A, a critical cofactor in various metabolic reactions. The downstream effects of this disruption can lead to the inhibition of Mtb growth.
Pharmacokinetics
It is known that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates This suggests that the compound may have good bioavailability and can be metabolized in the body
Result of Action
The inhibition of Pantothenate synthetase by 6-Methylimidazo[2,1-b]thiazole leads to a disruption in the biosynthesis of Coenzyme A, affecting the energy metabolism of Mtb . This results in the inhibition of Mtb growth, making the compound a potential antimycobacterial agent .
Biochemische Analyse
Biochemical Properties
Imidazo-thiazoles, a broader class of compounds that 6-Methylimidazo[2,1-b]thiazole belongs to, are reported to exhibit a wide range of biological activities, including antitubercular, antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, anthelmintic, antihypertensive, cardiotonic, and insecticidal properties .
Cellular Effects
Some imidazo-thiazole derivatives have shown potent activity against various cancer cell lines . For instance, certain imidazo-thiazole derivatives have been found to inhibit cellular proliferation mediated by cell cycle arrest at the G2/M phase, accompanied by inhibition of ornithine decarboxylase (ODC), the limiting enzyme of polyamine synthesis, and followed by induction of apoptosis .
Molecular Mechanism
Some imidazo-thiazole derivatives have been found to undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates, which is consistent with their bioactivation to reactive species .
Temporal Effects in Laboratory Settings
Some imidazo-thiazole derivatives have shown changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Some imidazo-thiazole derivatives have shown efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks .
Metabolic Pathways
Some imidazo-thiazole derivatives have been found to undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[2,1-b]thiazole typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds under various conditions . For instance, the reaction of 2-aminothiazoles with phenacyl bromides in the presence of polyethylene glycol-400 as a reaction medium and catalyst under microwave irradiation has been reported .
Industrial Production Methods: Industrial production methods for 6-Methylimidazo[2,1-b]thiazole often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole scaffold
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-b]thiazoles, which can exhibit enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b]thiazole: The parent compound without the methyl group.
6-Phenylimidazo[2,1-b]thiazole: A derivative with a phenyl group at the 6-position.
Benzo[d]imidazo[2,1-b]thiazole: A fused ring system with a benzene ring.
Uniqueness: 6-Methylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable scaffold in drug discovery .
Eigenschaften
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPIWRDESXULHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317390 | |
| Record name | 6-Methylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-41-4 | |
| Record name | 6-Methylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-Methylimidazo[2,1-b]thiazole derivatives?
A1: Studies have primarily focused on the antimicrobial and anti-proliferative properties of 6-Methylimidazo[2,1-b]thiazole derivatives. Research indicates that specific derivatives exhibit activity against various bacterial strains, including Staphylococcus epidermidis []. Furthermore, some derivatives demonstrate potent anti-proliferative activity against the MCF-7 breast cancer cell line, comparable to Sorafenib [].
Q2: How do researchers modify the structure of 6-Methylimidazo[2,1-b]thiazole to explore its structure-activity relationship (SAR)?
A2: Researchers explore SAR by introducing various substituents to the core 6-Methylimidazo[2,1-b]thiazole structure. For example, synthesizing N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas allows for evaluating the impact of these modifications on anti-proliferative activity against MCF-7 breast cancer cells []. Similarly, incorporating different alkylidene and cycloalkylidene groups into the structure, as well as forming thiazolidinone and azaspiro[4.4]nonan/[4.5]decan-3-one derivatives, helps assess their influence on antimicrobial activity [].
Q3: Has the mechanism of action been investigated for any of the reported biological activities of these compounds?
A3: Yes, for the anti-proliferative activity of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, research suggests inhibition of VEGFR-2 as a potential mechanism []. Additionally, this compound demonstrated increased expression of pro-apoptotic markers (Bax, caspase 8, caspase 9, cytochrome C) and decreased expression of the anti-apoptotic gene Bcl-2 in MCF-7 cells [].
Q4: What spectroscopic techniques are commonly employed to characterize 6-Methylimidazo[2,1-b]thiazole derivatives?
A4: Researchers utilize various spectroscopic methods for structural characterization. Common techniques include UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. Additionally, 1H-13C-COSY (Correlation Spectroscopy) is utilized to elucidate the connectivity between protons and carbons within the molecule []. Elemental analysis is also frequently employed to confirm the composition of the synthesized compounds [].
Q5: Are there any computational studies conducted on 6-Methylimidazo[2,1-b]thiazole derivatives?
A5: Yes, molecular docking studies have been performed to investigate the binding interactions of the most active 6-Methylimidazo[2,1-b]thiazole derivatives within the active site of VEGFR-2, providing insights into their potential anti-proliferative mechanisms []. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been computationally evaluated for these compounds, offering preliminary data on their pharmacokinetic profiles [].
Q6: What synthetic strategies are employed to prepare 6-Methylimidazo[2,1-b]thiazole derivatives?
A6: One common approach involves reacting ethyl 2-chloroacetoacetate with 2-aminothiazoles to yield ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, which can be further derivatized []. Another method utilizes 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid or 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid as starting materials, reacting them with various amines to synthesize primary and secondary amide derivatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[4-(5-AMINO-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B1607072.png)
